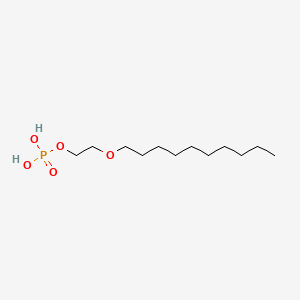
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide, also known as N-acetyl-D-mannosamine, is a derivative of mannose. It is a monosaccharide derivative that plays a significant role in various biological processes. This compound is often used in biochemical research and has applications in the medical and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide typically involves the acetylation of D-mannosamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives, which have various applications in biochemical research and industrial processes .
Wissenschaftliche Forschungsanwendungen
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in glycosylation processes and is used to study carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide involves its role as a precursor in the biosynthesis of sialic acids. It is metabolized by enzymes such as GNE and GlcNAc 2-epimerase to form N-acetylneuraminic acid, which is a crucial component of glycoproteins and glycolipids. These molecules play essential roles in cell signaling, adhesion, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-D-glucosamine: Another monosaccharide derivative with similar applications in biochemical research.
N-acetyl-D-galactosamine: Used in the study of glycosylation and carbohydrate metabolism.
N-acetyl-D-mannosamine: A closely related compound with similar properties and applications.
Uniqueness
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide is unique due to its specific role in the biosynthesis of sialic acids and its involvement in various biological processes. Its distinct structure and reactivity make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |
InChI-Schlüssel |
COOPVYPQMRXUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)






![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)



![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
